Silane, (1,1-difluoro-3-phenyl-2-propynyl)trimethyl-
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Overview
Description
Silane, (1,1-difluoro-3-phenyl-2-propynyl)trimethyl- is a specialized organosilicon compound. It is characterized by the presence of a silane group bonded to a difluorophenylpropynyl moiety.
Preparation Methods
The synthesis of Silane, (1,1-difluoro-3-phenyl-2-propynyl)trimethyl- typically involves the reaction of trimethylsilylacetylene with difluorobenzene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the coupling process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Silane, (1,1-difluoro-3-phenyl-2-propynyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced using hydride donors to form silanes with different substituents.
Substitution: The phenyl and propynyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution.
Scientific Research Applications
Silane, (1,1-difluoro-3-phenyl-2-propynyl)trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: It can be used in the modification of biomolecules for imaging or therapeutic purposes.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants
Mechanism of Action
The mechanism by which Silane, (1,1-difluoro-3-phenyl-2-propynyl)trimethyl- exerts its effects involves its ability to act as a hydride donor or acceptor in various chemical reactions. The molecular targets include carbonyl groups, which can be reduced to alcohols or alkanes. The pathways involved often include the formation of intermediate silanols or siloxanes, which then undergo further transformations .
Comparison with Similar Compounds
Similar compounds to Silane, (1,1-difluoro-3-phenyl-2-propynyl)trimethyl- include:
Trimethylsilylacetylene: A simpler compound with similar reactivity but lacking the difluorophenyl group.
Phenyltrimethylsilane: Contains a phenyl group but lacks the propynyl and difluoro substituents.
Properties
CAS No. |
849730-01-4 |
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Molecular Formula |
C12H14F2Si |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
(1,1-difluoro-3-phenylprop-2-ynyl)-trimethylsilane |
InChI |
InChI=1S/C12H14F2Si/c1-15(2,3)12(13,14)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI Key |
LTWUTXUWHFAMGH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C#CC1=CC=CC=C1)(F)F |
Origin of Product |
United States |
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